![molecular formula C17H16F2N4O4S B2914356 2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251693-45-4](/img/structure/B2914356.png)
2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process . Starting materials include 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines and 2-pyridyl trifluoromethanesulfonate . This method offers convenience due to readily available starting materials and can potentially be applied to the synthesis of leishmania CRK3 inhibitors .
Applications De Recherche Scientifique
Supramolecular Synthons and Crystal Engineering
The study of 1,2,4-Triazolo[1,5-a]pyridines, which are structurally related to the compound , reveals their potential in crystal engineering and pharmaceutical development. These compounds exhibit unique electronic and intermolecular interaction characteristics, significantly influenced by substituents at specific positions. Such properties are critical for understanding their crystal structures and forming diverse supramolecular synthons, beneficial for drug development and material science applications (Chai et al., 2019).
Antimicrobial Activities
Compounds structurally similar to "2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" have been investigated for their antimicrobial properties. For instance, some 1,2,4-Triazole derivatives have shown good to moderate activities against various microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Enzyme Inhibition for Disease Management
Research on benzenesulfonamides incorporating 1,3,5-triazine motifs, which share some similarities with the target compound, has shown significant enzyme inhibitory activities. These include acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibition, associated with Alzheimer's, Parkinson's, and pigmentation disorders. Such studies highlight the potential therapeutic applications of these compounds in treating neurodegenerative diseases and related conditions (Lolak et al., 2020).
Antioxidant Properties
Compounds like 2-phenoxy[3,2-e][1,2,4]triazolo[1,5-a]pyrimidines, similar in structure to the query compound, have demonstrated significant antioxidant activity. These activities were assessed using various assays, including DPPH, ABTS, and reducing power capacity assays, indicating their potential as antioxidant agents. Such properties are valuable in developing treatments for oxidative stress-related conditions (Abuelizz et al., 2020).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to "2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" are crucial for understanding their potential applications. Studies have focused on developing novel synthetic routes and characterizing these compounds using techniques such as X-ray diffraction, NMR, and IR spectroscopy. This research underpins the development of new materials and pharmaceuticals by elucidating the structural and electronic properties of these compounds (Gao et al., 2008).
Propriétés
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O4S/c18-13-7-12(8-14(19)9-13)10-23-17(24)22-11-15(1-2-16(22)20-23)28(25,26)21-3-5-27-6-4-21/h1-2,7-9,11H,3-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHNNAARQBTLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC(=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-difluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

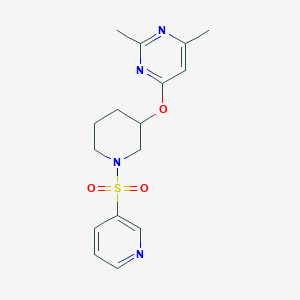
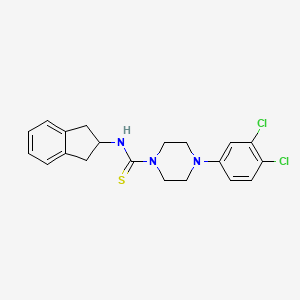
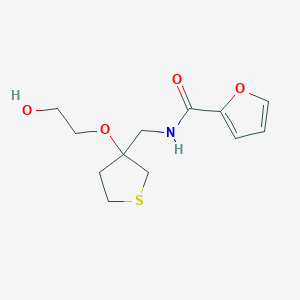
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2914278.png)
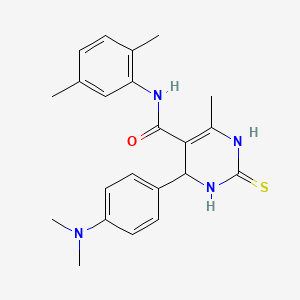
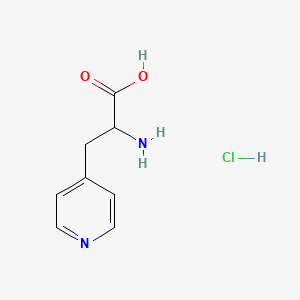
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
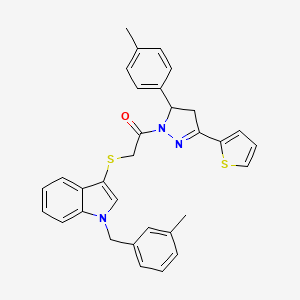
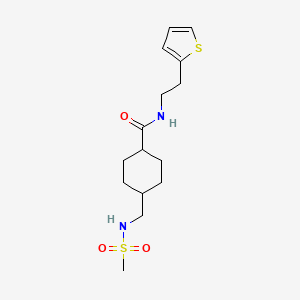
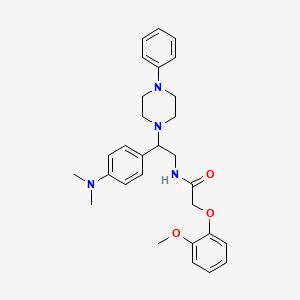
![(R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2914289.png)
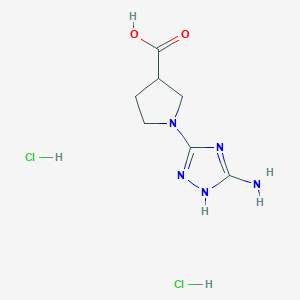
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914295.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B2914296.png)